5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole typically involves cyclization reactions. One common method is the cyclization of diols in the presence of a suitable catalyst . Another approach involves the reaction of hydrazinocarbothioamides with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to these factors, preventing their activity and thereby reducing the formation of blood clots.
Comparison with Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
Comparison: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is unique due to its specific ring fusion and the presence of both pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole also features a fused ring system, the position of the thiazole ring differs, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C5H6N2S |
---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2 |
InChI Key |
VSEJAWWZXVSFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.